molecular formula C6H15ClN2O B2795716 N1,N2,2-Trimethylalaninamide hydrochloride CAS No. 1820608-90-9

N1,N2,2-Trimethylalaninamide hydrochloride

Cat. No.: B2795716
CAS No.: 1820608-90-9
M. Wt: 166.65
InChI Key: JPSYQVOMZACBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N2,2-Trimethylalaninamide hydrochloride is a derivative of the amino acid alanine (B10760859), specifically structured as an amide with methyl groups substituting at three positions. As a hydrochloride salt, it is presented in a form that often enhances stability and handling characteristics. The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
IUPAC Name N,2-dimethyl-2-(methylamino)propanamide;hydrochloride
SMILES CC(NC)(C)C(NC)=O.Cl
InChI Key JPSYQVOMZACBCK-UHFFFAOYSA-N

Data sourced from publicly available chemical databases.

The core structure of this compound is derived from an alpha-methylated amino acid. The "alpha-carbon" is the central carbon atom of an amino acid, bonded to the amino group, the carboxyl group, a side chain, and a hydrogen atom. In alpha-methylated amino acids, this hydrogen atom is replaced by a methyl group.

This structural modification is of significant interest in medicinal chemistry and drug design for several key reasons:

Conformational Rigidity : The presence of the additional methyl group restricts the rotational freedom around the alpha-carbon. This can lock the peptide backbone into a specific conformation, which can be crucial for binding to biological targets like receptors or enzymes. enamine.net

Proteolytic Stability : Peptides constructed from standard amino acids are often susceptible to degradation by proteases (enzymes that break down proteins and peptides). The alpha-methyl group provides steric hindrance, effectively shielding the adjacent peptide bond from enzymatic cleavage. This modification can significantly increase the biological half-life of peptide-based drugs. enamine.netiris-biotech.de

Stabilization of Secondary Structures : Alpha-methylation can promote the formation of stable secondary structures within a peptide chain, such as helices and turns, which are often essential for biological activity. enamine.net

Therefore, this compound belongs to a class of compounds used as building blocks to create more robust and structurally defined peptides and peptidomimetics for therapeutic applications. enamine.net

The amide bond is a cornerstone of organic and biological chemistry, most famously forming the backbone of proteins (where it is known as the peptide bond). libretexts.org Substituted amides, where one or both hydrogens on the amide nitrogen are replaced by other groups, are integral to a vast array of chemical syntheses.

The significance of substituted amides stems from their relative stability and their prevalence in pharmaceuticals, polymers, and other advanced materials. libretexts.org The synthesis of these amides is a fundamental operation in organic chemistry, with numerous established methods, including the reaction of amines with acyl chlorides, acid anhydrides, or carboxylic acids using coupling agents. masterorganicchemistry.com

Presenting these compounds as hydrochloride salts is a common and important practice in synthetic chemistry. Amine-containing compounds are basic and can be reactive or unstable in their freebase form. Conversion to a hydrochloride salt offers several advantages:

Improved Stability and Shelf-Life : The salt form is generally more crystalline, less volatile, and less susceptible to degradation.

Enhanced Solubility : Hydrochloride salts are often more soluble in water and protic solvents, which can be advantageous for certain reaction conditions or for purification.

Ease of Handling : The crystalline, solid nature of salts makes them easier to weigh and handle accurately compared to potentially oily or volatile freebases.

The use of amine hydrochloride salts is common in reactions like amination and peptide coupling, making them valuable intermediates in multi-step syntheses. researchgate.net

A review of the current scientific literature indicates that this compound is primarily cataloged as a commercially available chemical intermediate rather than a subject of extensive, direct research. While its constituent parts—the alpha-methylated amino acid core and the substituted amide hydrochloride—are of immense interest and form the basis of a vast body of research, this specific molecule does not appear in a significant number of dedicated studies.

The primary knowledge gap is the absence of published data on the specific applications, reaction optimizations, or biological activities of this compound itself. Its value is inferred from its structure; it is logically a building block for the synthesis of more complex molecules, likely in the pharmaceutical or materials science sectors. However, without specific studies detailing its use, its precise role remains largely undocumented in peer-reviewed literature. Research is needed to explore its utility as a precursor in novel synthetic pathways or its potential as a standalone active molecule.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethyl-2-(methylamino)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,8-4)5(9)7-3;/h8H,1-4H3,(H,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSYQVOMZACBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for N1,n2,2 Trimethylalaninamide Hydrochloride

Retrosynthetic Analysis and Key Precursor Identification for the N1,N2,2-Trimethylalaninamide Scaffold

A retrosynthetic analysis of N1,N2,2-trimethylalaninamide hydrochloride reveals several key disconnections and strategic considerations for its synthesis. The primary disconnection is the amide bond, leading to two main precursor fragments: an activated derivative of N,2-dimethyl-2-aminopropanoic acid and methylamine (B109427). Further deconstruction of the N,2-dimethyl-2-aminopropanoic acid scaffold points to a gem-dimethylated alanine (B10760859) core. The synthesis must also account for the selective N-methylation at both the α-amine and the amide nitrogen, as well as the final controlled formation of the hydrochloride salt.

Strategies for Constructing the Gem-Dimethylated Alanine Core

The synthesis of α,α-disubstituted amino acids, such as the 2,2-dimethylalanine core, is a critical first step. These structures are of significant interest as they can induce specific conformations in peptides. One common approach involves the asymmetric Strecker synthesis, which can be adapted for the synthesis of racemic or enantiomerically enriched α,α-disubstituted amino acids. Another effective method is the direct catalytic asymmetric addition of a cyanide source, such as acetonitrile (B52724), to an α-iminoester. This approach, catalyzed by chiral metal complexes, can provide enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivatives, which can then be converted to the desired gem-dimethylated alanine core.

Approaches for Selective N-Methylation at Amine and Amide Nitrogens

The introduction of methyl groups at both the α-amine and the amide nitrogen requires careful strategic planning to ensure selectivity. N-methylation of the α-amino group is often achieved after the construction of the amino acid backbone. A common method involves the use of a protecting group on the amine, followed by methylation using a methylating agent like methyl iodide in the presence of a base such as sodium hydride. Subsequent deprotection yields the N-methylated amino acid.

Selective N-methylation of the amide nitrogen is more challenging and is typically performed after the amide bond is formed. Direct methylation of a secondary amide can sometimes lead to O-alkylation as a side reaction. However, specific reagents and conditions have been developed to favor N-methylation.

Alternatively, a convergent approach can be employed where N-methylalanine is used as a starting material, and the second methyl group is introduced on the amide nitrogen after coupling with another amine.

Amide Bond Formation Methods in the Synthesis of the Alaninamide Moiety

The formation of the amide bond between the sterically hindered N,2-dimethyl-2-aminopropanoic acid and methylamine is a significant hurdle due to the steric hindrance around the carbonyl group and the nucleophilic nitrogen. Standard peptide coupling reagents may prove inefficient. Therefore, more potent coupling reagents are often required.

Commonly Used Coupling Reagents for Hindered Amino Acids:

Coupling ReagentAdditiveBaseSolventKey Features
HATUNoneDIPEADMF, NMPHighly efficient for sterically hindered couplings.
HCTUNoneDIPEADMF, NMPSimilar to HATU, often more cost-effective.
PyBOPNoneDIPEADCM, DMFPhosphonium salt-based, avoids guanidinylation side reactions.
COMUNoneDIPEADMFOxyma-based, reported to have high reactivity.

These reagents generate highly reactive activated esters in situ, which can then react with the amine to form the amide bond, even in sterically congested environments. The choice of solvent and base is also critical for optimizing the reaction yield and minimizing side reactions.

Controlled Formation of the Hydrochloride Salt from the Free Amine

The final step in the synthesis is the formation of the hydrochloride salt from the free amine of N1,N2,2-trimethylalaninamide. This is typically a straightforward acid-base reaction. The free base is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol, and then treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt, being an ionic compound, is generally insoluble in nonpolar organic solvents and will precipitate out of the solution, allowing for easy isolation by filtration. This process needs to be controlled to ensure the formation of a crystalline and pure salt. Amines characteristically form salts with strong mineral acids like HCl, which can aid in the purification and isolation of the amine compound. nih.gov

Development and Refinement of Synthesis Pathways

The development of a robust and efficient synthesis for this compound involves the exploration and optimization of various reaction conditions for the key steps outlined in the retrosynthetic analysis.

Exploration of Classical Amidation Reactions

Classical amidation reactions involve the activation of the carboxylic acid to a more reactive species that can then be attacked by the amine. While direct condensation of a carboxylic acid and an amine is generally unfavorable, several classical methods can be employed.

One of the oldest and most direct methods is the conversion of the carboxylic acid to an acyl chloride. The acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the amide. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. However, for sterically hindered substrates, the reactivity of the acyl chloride might still be insufficient, or harsh reaction conditions could lead to side reactions.

Another classical approach is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. These additives form active esters with the carboxylic acid, which are more stable than the O-acylisourea but still highly reactive towards amines.

Comparison of Classical Amidation Methods:

MethodActivating AgentAdvantagesDisadvantages
Acyl ChlorideThionyl chloride, Oxalyl chlorideHigh reactivityHarsh conditions, potential for side reactions
CarbodiimideDCC, DICMilder conditionsByproduct removal can be difficult (DCU), potential for racemization
Carbodiimide with AdditiveDCC/HOBt, DIC/HOAtReduced racemization, suppressed side reactionsIncreased complexity and cost

The choice of the optimal classical amidation method will depend on the specific steric and electronic properties of the substrates and the desired purity of the final product. For a sterically hindered system like N1,N2,2-trimethylalaninamide, methods employing potent activating agents and additives are generally favored.

Implementation of Reductive Amination and Directed Alkylation Strategies

Reductive amination serves as a cornerstone in the synthesis of this compound. This powerful technique allows for the formation of amine functionalities from carbonyl compounds. In a typical synthetic route, a suitable precursor, such as an α-keto amide, can be reacted with methylamine to form an intermediate imine. This imine is then reduced in situ to the corresponding secondary amine. The versatility of reductive amination lies in its ability to be performed in a one-pot fashion, which is often preferred in process chemistry for its efficiency. Common reducing agents employed in this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical, as it influences the selectivity and efficiency of the reaction. For instance, sodium cyanoborohydride is particularly effective for the selective reduction of imines in the presence of ketones or aldehydes.

Directed alkylation offers an alternative or complementary strategy. This method involves the direct introduction of methyl groups onto the nitrogen atoms of an alaninamide backbone. While direct alkylation with agents like methyl iodide can be challenging to control and may lead to over-alkylation, modern catalytic systems have improved selectivity. For example, the use of specific catalysts can direct the methylation to the desired nitrogen atoms, minimizing the formation of quaternary ammonium (B1175870) salts and other byproducts. Avoiding over-alkylation is a significant advantage of reductive amination over direct alkylation with alkyl halides.

Investigation of Stereoselective Synthetic Pathways for Potential Chiral Control

The stereochemistry of N1,N2,2-trimethylalaninamide is a critical aspect, particularly for its potential applications. As such, the development of stereoselective synthetic pathways is of paramount importance. Chiral control can be introduced at various stages of the synthesis. One approach involves starting with an enantiomerically pure precursor, such as L-alanine or D-alanine. The subsequent synthetic steps must then be carefully designed to proceed with high stereochemical fidelity.

Another strategy involves the use of chiral catalysts or auxiliaries to induce asymmetry during the reaction. For instance, in reductive amination, a chiral reducing agent or a chiral ligand complexed to a metal catalyst can be employed to favor the formation of one enantiomer over the other. Similarly, in directed alkylation, chiral phase-transfer catalysts can be used to control the stereochemical outcome. The development of such stereoselective methods is an active area of research, aiming to provide efficient access to enantiomerically pure this compound.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The successful synthesis of this compound on a larger scale hinges on the meticulous optimization of various reaction parameters. This optimization process aims to maximize the product yield and purity while ensuring the process is safe, cost-effective, and environmentally sustainable.

Influence of Solvent Systems and Catalytic Agents

The choice of solvent can significantly impact the reaction rate, yield, and selectivity. Solvents are selected based on the solubility of the reactants and reagents, as well as their compatibility with the reaction conditions. For reductive amination, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (ACN) are often employed. The solvent can also influence the equilibrium of the imine formation step.

Catalytic agents play a crucial role in enhancing the efficiency of the synthesis. In reductive amination, acid catalysts are often used to facilitate the formation of the imine intermediate. For directed alkylation, transition metal catalysts, such as those based on palladium or nickel, can be utilized to promote selective C-N bond formation. The selection of the appropriate catalyst and its loading are key parameters to be optimized.

Table 1: Effect of Different Catalysts on a Model Reductive Amination Reaction

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
Pd/C5248595
PtO₂5248293
Raney Ni10367590
None-72<10-

This is a representative data table for a model reaction and not specific to this compound synthesis.

Temperature, Pressure, and Stoichiometric Ratio Control

Reaction temperature is a critical parameter that affects the rate of reaction. Higher temperatures generally lead to faster reaction rates, but they can also promote the formation of side products and decomposition of the desired product. Therefore, the optimal temperature is a balance between reaction speed and selectivity.

Pressure can be a significant factor, especially in reactions involving gases, such as catalytic hydrogenation. Increasing the hydrogen pressure in a reductive amination can enhance the rate of the reduction step.

The stoichiometric ratio of the reactants and reagents must be carefully controlled to maximize the conversion of the limiting reactant and minimize waste. For example, using an excess of the amine in a reductive amination can help to drive the equilibrium towards imine formation.

Table 2: Optimization of Stoichiometric Ratios for a Model Alkylation Reaction

Substrate A (eq.)Reagent B (eq.)Temperature (°C)Yield (%)
1.01.12570
1.01.52585
1.02.02588
1.01.55092

This is a representative data table for a model reaction and not specific to this compound synthesis.

Scalability Considerations and Process Chemistry Development

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. Process chemistry development focuses on addressing these challenges to ensure a robust, safe, and economical manufacturing process. Key considerations include:

Heat Transfer: Many of the reactions involved in the synthesis can be exothermic. Efficient heat removal is crucial to prevent thermal runaways and maintain control over the reaction.

Mass Transfer: In heterogeneous catalytic reactions, efficient mixing is required to ensure good contact between the reactants and the catalyst.

Work-up and Purification: Developing a scalable and efficient method for isolating and purifying the final product is essential. This may involve crystallization, distillation, or chromatography.

Safety: A thorough hazard assessment of all chemicals and reaction steps is necessary to ensure the safety of the process.

Cost Analysis: The cost of raw materials, reagents, solvents, and energy must be considered to ensure the economic viability of the process.

The development of a scalable process for this compound requires a multidisciplinary approach, combining expertise in organic synthesis, chemical engineering, and analytical chemistry.

Chemical Reactivity and Functional Group Transformations of N1,n2,2 Trimethylalaninamide Hydrochloride

Reactivity Profiles of the Amide Functional Groups

The amide bond in N1,N2,2-trimethylalaninamide is characterized by significant resonance stabilization, which imparts planarity and reduces the reactivity of the carbonyl group and the basicity of the nitrogen atom compared to amines. masterorganicchemistry.comyoutube.com The presence of methyl groups on both the amide nitrogen (N1) and the α-carbon influences the steric accessibility of the amide bond.

Amide bond cleavage in N1,N2,2-trimethylalaninamide hydrochloride can be achieved through processes like hydrolysis and aminolysis, typically requiring harsh reaction conditions such as strong acids or bases and elevated temperatures due to the inherent stability of the amide bond. youtube.comresearchgate.net

Hydrolysis: The hydrolysis of the amide bond can proceed via acid-catalyzed or base-promoted mechanisms.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of the amine, yielding a carboxylic acid and an ammonium (B1175870) species. The reaction rate is dependent on the concentration of both the amide and the acid. researchgate.net

Base-Promoted Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion (a poor leaving group) is the rate-determining step and is often facilitated by protonation from a solvent molecule. researchgate.net

The kinetics of hydrolysis are significantly influenced by the substitution pattern. The presence of two methyl groups on the α-carbon in N1,N2,2-trimethylalaninamide likely introduces steric hindrance, which can decrease the rate of nucleophilic attack at the carbonyl center compared to less substituted amides. researchgate.net

Aminolysis: This is a process where an amine acts as a nucleophile to cleave the amide bond, resulting in a transamidation reaction. This process is generally less favorable than hydrolysis and often requires activation of the amide or the use of highly nucleophilic amines under forcing conditions. organic-chemistry.org

Table 1: Comparative Hydrolysis Rates of Structurally Related Amides (Illustrative Data)

CompoundRelative Rate of Acid HydrolysisRelative Rate of Base HydrolysisSteric Hindrance at Carbonyl
Acetamide1.01.0Low
N-Methylacetamide0.80.7Low
2,2-Dimethylpropanamide0.20.1High
N1,N2,2-TrimethylalaninamidePredicted to be lowPredicted to be very lowHigh

Note: This table presents illustrative data based on general chemical principles. Actual experimental values for N1,N2,2-Trimethylalaninamide are not publicly available.

The N1 nitrogen of the amide in N1,N2,2-trimethylalaninamide is already substituted with a methyl group, making it a secondary amide. Further substitution at this nitrogen is generally difficult due to the reduced nucleophilicity of the amide nitrogen, a consequence of the delocalization of its lone pair of electrons into the carbonyl group. masterorganicchemistry.com However, under strongly basic conditions that lead to deprotonation, the resulting amidate can act as a nucleophile. Reactions such as alkylation can then occur, though they are less common than for amines. organic-chemistry.org

The carbonyl carbon of the amide is electrophilic, but its reactivity is attenuated by the resonance donation from the adjacent nitrogen atom. youtube.com It can be attacked by strong nucleophiles.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) by powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert N1,N2,2-trimethylalaninamide into the corresponding diamine, N1,N1,N2,2-tetramethylpropane-1,2-diamine.

Reaction with Organometallics: Grignard reagents and organolithium compounds can add to the carbonyl group, but the reaction can be complex and may require careful control of conditions to avoid deprotonation at the α-carbon or other side reactions.

Reactivity of the Protonated Amine Moiety

The hydrochloride salt form of the compound means that the α-amino group exists in its protonated, ammonium form. This significantly influences its reactivity.

The protonated α-amino group is acidic and will exist in equilibrium with its conjugate base, the free amine. americanpeptidesociety.orglibretexts.org The position of this equilibrium is dictated by the pKa of the protonated amine and the pH of the solution. The pKa of the α-amino group in α-amino acids is typically in the range of 9-10. americanpeptidesociety.org The presence of a methyl group on this nitrogen (N2) is expected to have a minor effect on the pKa.

The equilibrium can be represented as: CH₃-C(CH₃)(NH₂⁺CH₃)-C(=O)NHCH₃ + H₂O ⇌ CH₃-C(CH₃)(NHCH₃)-C(=O)NHCH₃ + H₃O⁺

At physiological pH, the amino group will be predominantly in its protonated form. To generate a significant concentration of the free amine, a base must be added to raise the pH above the pKa of the amino group.

Table 2: Typical pKa Values for Relevant Functional Groups (Illustrative Data)

Functional GroupCompound ExampleTypical pKa
Protonated α-Amino GroupAlanine (B10760859)~9.7
Protonated Secondary AmineDimethylamine~10.7
Protonated α-Amino Group in N1,N2,2-Trimethylalaninamide-Estimated ~9.5-10.5
Amide N-HAcetamide~17

Note: This table provides typical pKa values for comparison. The estimated pKa for the target compound is based on these related structures.

Once deprotonated to the free secondary amine, the N2 nitrogen becomes nucleophilic. researchgate.net This free amine can participate in a variety of reactions typical of secondary amines.

Nucleophilic Acylation: The free amine can react with acylating agents such as acid chlorides or anhydrides to form a new amide linkage.

Nucleophilic Alkylation: It can be alkylated by alkyl halides, although over-alkylation to form a quaternary ammonium salt is a possibility.

Reaction with Carbonyls: The free amine can react with aldehydes and ketones to form enamines, following an initial addition to form a carbinolamine and subsequent dehydration.

Conversely, while the protonated form is not nucleophilic, the nitrogen atom of the free amine is not typically electrophilic. However, it can be made so by conversion to a suitable leaving group, such as in the formation of N-chloroamines, though such reactions are not common for this type of compound. wiley-vch.de

Salt Exchange and Anion Influence Studies

The hydrochloride salt of N1,N2,2-Trimethylalaninamide can be considered a starting point for the generation of other salts through salt exchange (metathesis) reactions. This process would involve dissolving the hydrochloride salt in a suitable solvent and adding a salt of a different anion, leading to the precipitation of an insoluble chloride salt or the isolation of the new salt of the amino amide. The choice of the counter-ion can significantly influence the physicochemical properties of the resulting salt, such as solubility, crystallinity, and stability.

For instance, exchanging the chloride anion for anions of varying properties (e.g., size, charge density, and hydrogen bonding capability) can modulate the compound's behavior in different media. While no specific studies on this compound are available, the principles of ion exchange in amino acid and peptide salts are well-established pickeringlabs.comyoutube.com. The general approach involves the use of ion-exchange resins or precipitation methods core.ac.ukresearchgate.netumich.edu.

The influence of different anions on the stability and properties of organic salts is a widely studied phenomenon, often following the trends of the Hofmeister series nih.gov. Anions can affect the stability of the folded conformations of molecules in solution, which could be relevant for the stereochemical stability of N1,N2,2-Trimethylalaninamide.

Table 1: Predicted Influence of Anion Exchange on the Properties of N1,N2,2-Trimethylalaninamide Salts

AnionPotential SaltExpected Change in Properties (relative to Hydrochloride)Rationale
Acetate (CH₃COO⁻)N1,N2,2-Trimethylalaninamide AcetateIncreased solubility in some organic solvents, potentially altered crystal packing.Acetate is a weaker acid conjugate base than chloride, leading to a salt with different ionic interactions.
Sulfate (SO₄²⁻)N1,N2,2-Trimethylalaninamide SulfatePotentially lower solubility in organic solvents and increased aqueous solubility. May enhance conformational stability.Sulfate is a divalent, highly kosmotropic anion that strongly interacts with water and can stabilize folded structures.
Trifluoroacetate (B77799) (CF₃COO⁻)N1,N2,2-Trimethylalaninamide TrifluoroacetateIncreased solubility in a wider range of organic solvents.The trifluoroacetate anion is larger and more lipophilic than chloride.
Nitrate (NO₃⁻)N1,N2,2-Trimethylalaninamide NitrateProperties would be intermediate, with potential for different hydrogen bonding networks.Nitrate is a chaotropic anion, which could influence solvation and stability.

This table is illustrative and based on general principles of physical organic chemistry, as direct experimental data for N1,N2,2-Trimethylalaninamide salts is not available in the reviewed literature.

Transformations Involving the Alpha-Quaternary Carbon Center

The alpha-carbon of N1,N2,2-Trimethylalaninamide is a quaternary stereocenter, assuming it is derived from a chiral precursor like L-alanine. A key feature of α,α-disubstituted amino acids and their derivatives is their high resistance to racemization or epimerization nih.govnih.gov. The absence of an acidic proton at the α-carbon prevents the formation of a planar enolate intermediate, which is the primary pathway for the loss of stereochemical integrity in α-monosubstituted amino acids, especially under basic conditions nih.gov.

Studies on peptides containing α,α-disubstituted amino acids have shown that these residues can effectively prevent epimerization at the adjacent C-terminal amino acid during peptide synthesis nih.gov. This high stereochemical stability is a significant advantage in the synthesis of peptides and other chiral molecules.

While no specific epimerization studies on N1,N2,2-Trimethylalaninamide have been reported, it is highly probable that the compound would exhibit exceptional stereochemical stability under a wide range of conditions, including acidic and basic environments that would typically lead to racemization in simpler amino acid derivatives. Any potential epimerization would likely require harsh conditions that might lead to the degradation of the molecule itself.

The amide functionality in N1,N2,2-Trimethylalaninamide allows for the possibility of classical amide rearrangement reactions, although the quaternary nature of the α-carbon might influence the feasibility and outcome of these transformations.

Rearrangement Reactions:

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate, typically using bromine and a strong base wikipedia.orgyoutube.com. For N1,N2,2-Trimethylalaninamide, which is a secondary amide, a direct Hofmann rearrangement is not possible. However, if the N1-methyl group were replaced with a hydrogen, the resulting primary amide could potentially undergo this rearrangement.

Curtius Rearrangement: This rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine nih.govwikipedia.orgnih.govorganic-chemistry.org. If the corresponding carboxylic acid of N1,N2,2-Trimethylalaninamide were converted to an acyl azide, it could undergo a Curtius rearrangement. The migration of the α-carbon would occur with retention of stereochemistry.

Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid or its derivative to an isocyanate. Similar to the other rearrangements, this would require modification of the parent compound to a suitable precursor.

Fragmentation Reactions:

In the context of mass spectrometry, the fragmentation of protonated N1,N2,2-Trimethylalaninamide would be expected to follow pathways characteristic of amino acid amides. Collision-induced dissociation (CID) would likely lead to the cleavage of the amide bonds and fragmentation of the side chains nih.govnih.govosu.eduresearchgate.netnih.govnih.gov.

Table 2: Plausible Mass Spectrometric Fragmentations of Protonated N1,N2,2-Trimethylalaninamide

Precursor Ion (m/z)Fragmentation PathwayMajor Fragment Ions (m/z)Neutral Loss
[M+H]⁺Cleavage of the C-terminal amide bond[M+H - NH₂CH₃]⁺Methylamine (B109427)
[M+H]⁺Cleavage of the N-terminal C-N bond[M+H - N(CH₃)₂]⁺Dimethylamine
[M+H]⁺Loss of the carbonyl group[M+H - CO]⁺Carbon monoxide
[M+H]⁺α-cleavage at the quaternary center[C(CH₃)₂C(O)NHCH₃]⁺Methylaminocarbonyl radical and a neutral fragment

This table presents hypothetical fragmentation patterns based on the general principles of mass spectrometry of amino acid derivatives. The exact fragmentation would depend on the ionization method and collision energy.

Advanced Analytical and Spectroscopic Characterization of N1,n2,2 Trimethylalaninamide Hydrochloride

High-Resolution Mass Spectrometry for Definitive Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the initial characterization of N1,N2,2-Trimethylalaninamide hydrochloride. This technique provides a highly accurate mass-to-charge ratio (m/z) measurement, allowing for the unambiguous determination of the compound's elemental composition and molecular formula. For the protonated molecule [M+H]⁺, the expected exact mass would be calculated from the monoisotopic masses of its constituent atoms (C₆H₁₅N₂O⁺), which HRMS can verify to within a few parts per million (ppm), confirming the molecular formula C₆H₁₅ClN₂O for the hydrochloride salt.

Beyond molecular formula confirmation, mass spectrometry provides insight into the compound's structure through analysis of its fragmentation patterns. Under ionization conditions, the molecule can break apart in predictable ways, primarily dictated by the stability of the resulting fragments. For this compound, two principal fragmentation pathways are anticipated, involving cleavage adjacent to the amine and amide functionalities. unl.ptnih.govlibretexts.org

α-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium cation.

Amide Bond Cleavage: Cleavage of the amide C-N bond is also a characteristic fragmentation pattern, which would lead to the formation of an acylium ion. unl.ptnih.gov

The precise masses of these fragments, as determined by HRMS, would further corroborate the proposed molecular structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted Monoisotopic Mass (m/z) Description
[C₆H₁₅N₂O]⁺ 131.1184 Protonated molecular ion (free base)
[C₅H₁₁N₂]⁺ 99.0922 Fragment from loss of the carbonyl group
[C₄H₁₀N]⁺ 72.0813 Fragment from α-cleavage adjacent to the amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the entire carbon and proton framework of this compound.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for each methyl group and the N-H protons. The protons on carbons adjacent to the electronegative nitrogen and oxygen atoms would be deshielded and thus appear at a higher chemical shift (downfield). jove.com The N-H protons of the amine and amide groups are expected to be broad signals and their chemical shifts can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. jove.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. The carbonyl carbon of the amide group is the most deshielded and will appear furthest downfield. libretexts.org Carbons directly attached to nitrogen atoms will also be shifted downfield.

While precise experimental data is not available, predicted chemical shifts provide a basis for analysis. Coupling constants (J-values), which measure the interaction between neighboring protons, are typically in the range of 6-8 Hz for protons on adjacent sp³-hybridized carbons. youtube.comlibretexts.org Analysis of these splitting patterns would confirm the connectivity of proton-bearing units, though such analysis is contingent on experimental data.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N1,N2,2-Trimethylalaninamide

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
C=O - 170–175 -
- 35–40 -
N¹-CH₃ 2.8–3.1 ~26 Singlet
N²-CH₃ 2.8–3.1 ~33 Singlet
C²-CH₃ ~1.2 ~22 Singlet
N¹-H 6.5–7.0 - Broad Singlet

Note: Predicted values are based on computational models and typical ranges for similar functional groups.

To unambiguously assign all signals and confirm the molecular structure, a suite of 2D NMR experiments is indispensable. youtube.comcreative-biostructure.comslideshare.netweebly.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. While this compound has several isolated methyl groups, COSY would be crucial to confirm the absence of H-C-C-H correlations between them.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton signals of the three methyl groups to their corresponding carbon signals. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is key for connecting the isolated spin systems. For instance, correlations would be expected from the protons of the N¹-methyl group to the amide carbonyl carbon, and from the C²-methyl protons to the quaternary C² carbon and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This can provide information about the molecule's preferred conformation. For example, NOE correlations might be observed between the C²-methyl protons and the N²-methyl protons, depending on the rotational conformation around the C²-N² bond.

The amide bond in this compound has partial double-bond character due to resonance, which restricts rotation around the C-N bond. nanalysis.comazom.com This can lead to the existence of different rotational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at different temperatures, is the ideal technique to study such conformational exchange processes. acs.orgacs.orgnih.gov

At low temperatures, the rotation might be slow enough on the NMR timescale to allow for the observation of separate signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to calculate the energy barrier to rotation around the amide bond. nanalysis.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

The spectrum of this compound would be characterized by absorptions corresponding to its secondary amide and secondary amine hydrochloride functionalities.

N-H Stretching: The secondary amide N-H stretch typically appears as a single band around 3300 cm⁻¹. spectroscopyonline.com The protonated secondary amine (R₂NH₂⁺) exhibits broad and strong stretching absorptions at lower frequencies, often in the 2300-2700 cm⁻¹ range, due to the positive charge and strong hydrogen bonding. acs.orgacs.orgnih.gov

C=O Stretching (Amide I Band): This is one of the most intense and characteristic bands in the IR spectrum of an amide. For a secondary amide, the Amide I band, which is primarily due to C=O stretching, is expected in the region of 1630–1680 cm⁻¹. blogspot.comresearchgate.net Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II Band): The Amide II band is another characteristic feature of secondary amides, appearing between 1510–1580 cm⁻¹. researchgate.netspcmc.ac.in It arises from a combination of N-H in-plane bending and C-N stretching vibrations.

C-N Stretching: The C-N stretching vibrations for both the amide and amine groups are expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹. libretexts.orgaip.org

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations and the carbon backbone.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch Secondary Amide 3350–3310 Medium
N-H Stretch Secondary Amine Salt (R₂NH₂⁺) 2700–2300 Strong, Broad
C=O Stretch (Amide I) Secondary Amide 1680–1630 Strong
N-H Bend (Amide II) Secondary Amide 1580–1510 Medium-Strong

Conformational Probing through Vibrational Fingerprints

The conformational landscape of this compound would be investigated using vibrational spectroscopy techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy. These methods are powerful for identifying the vibrational modes of a molecule, which are sensitive to its three-dimensional structure.

In a hypothetical analysis, the vibrational spectrum would be characterized by specific bands corresponding to the stretching and bending of its functional groups. While experimental data for this specific compound is not published, predictions suggest the presence of an N-H stretching vibration around 3300 cm⁻¹ and a prominent amide I band (primarily C=O stretching) near 1650 cm⁻¹. vulcanchem.com The precise positions of these bands, along with others in the fingerprint region (typically 1500-500 cm⁻¹), would be influenced by the molecule's conformation.

Different spatial arrangements of the methyl groups and the amide linkage (rotamers) would result in distinct vibrational spectra. By comparing experimentally obtained spectra with theoretical calculations (e.g., using Density Functional Theory - DFT), researchers could identify the most stable conformers present.

Table 1: Predicted Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Associated Functional Group
N-H Stretch~3300Amide N-H
C-H Stretch2850-3000Methyl groups
Amide I (C=O Stretch)~1650Amide C=O
N-H Bend1550-1650Amide N-H
C-N Stretch1000-1250Amine and Amide C-N

Note: This table is based on general predictions for similar structures and not on published experimental data for this compound.

X-ray Crystallography for Absolute Structure and Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal evidence of the molecular structure, stereochemistry, and the packing of molecules in the crystal lattice.

Elucidation of Intermolecular Interactions, including Hydrogen Bonding Networks

A key aspect of the crystallographic analysis would be the identification and characterization of intermolecular forces that stabilize the crystal structure. For this compound, hydrogen bonding is expected to be a dominant interaction. The protonated amine and the amide N-H group are potential hydrogen bond donors, while the carbonyl oxygen and the chloride ion are potential acceptors. The analysis would reveal the geometry (distances and angles) of these hydrogen bonds, forming a network that connects the individual molecules. In related structures, N-H···O and N-H···Cl hydrogen bonds are common and play a crucial role in the supramolecular assembly. nih.gov

Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound

DonorAcceptorType of Interaction
N-H (Amide)O=C (Amide)Intermolecular Hydrogen Bond
N-H (Amine)Cl⁻Ionic Hydrogen Bond
N-H (Amide)Cl⁻Ionic Hydrogen Bond

Note: This table represents potential interactions and is not based on experimental crystallographic data for the title compound.

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. A comprehensive study would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures) to investigate the potential existence of different crystalline forms. Each potential polymorph would be characterized by X-ray diffraction to determine its unique crystal structure.

Furthermore, co-crystallization studies could be performed by crystallizing the compound with other molecules (co-formers) to create new multi-component crystalline solids with potentially modified properties. There is currently no information in the scientific literature regarding polymorphic or co-crystallization studies of this compound.

Computational and Theoretical Investigations of N1,n2,2 Trimethylalaninamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are routinely employed to predict molecular geometries, energies, and electronic charge distributions. However, a specific application of these methods to N1,N2,2-trimethylalaninamide hydrochloride is not documented in existing literature.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

No published studies were identified that have performed DFT calculations to determine the optimized geometry and minimum energy conformation of this compound. Such a study would provide crucial insights into bond lengths, bond angles, and dihedral angles, forming the basis for understanding its reactivity and interactions.

Molecular Orbital Analysis and Electronic Charge Distribution Studies

An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is essential for describing a molecule's electronic properties and reactivity. Similarly, studies on the electronic charge distribution would elucidate the electrostatic potential and identify sites susceptible to nucleophilic or electrophilic attack. At present, no such molecular orbital or charge distribution analyses for this compound have been reported.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Theoretical calculations are often used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. While experimental spectroscopic data may exist, no computational studies predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectra of this compound are available in the scientific literature.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of a molecule in different environments. These techniques can reveal the accessible conformations and the energetic barriers between them.

Gas-Phase and Solution-Phase Conformational Analysis

A thorough conformational analysis of this compound in both the gas phase and in various solvents would be necessary to understand its behavior in different chemical environments. Such studies would identify the most stable conformers and how their populations are influenced by the surrounding medium. Currently, there is no available research detailing such an analysis.

Energy Landscapes and Conformational Transitions

The exploration of the potential energy surface of this compound would provide a detailed map of its conformational possibilities and the pathways for transitioning between them. This information is critical for understanding its flexibility and how it might interact with other molecules. To date, no studies on the energy landscapes or conformational transitions of this compound have been published.

In Silico Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry provides a powerful toolkit for predicting the reactivity and selectivity of molecules like this compound in various chemical transformations. These predictions are often grounded in quantum mechanical calculations and molecular modeling, which can elucidate the electronic and steric factors governing reaction outcomes.

One of the fundamental aspects of amide reactivity that can be investigated computationally is the site of protonation. nih.gov The amide functional group has two potential protonation sites: the oxygen and the nitrogen atom. The preferred site of protonation is crucial as it influences the amide's subsequent reactivity. nih.gov For most planar amides, protonation occurs at the oxygen atom. nih.gov However, structural distortions that disrupt the planarity of the amide bond can favor N-protonation. nih.gov Computational models can predict the protonation site by calculating the relative energies of the O-protonated and N-protonated species. nih.gov Factors such as the twist angle of the C-N bond and the pyramidalization at the nitrogen atom are key determinants. nih.gov A computational model could be employed to determine if the specific substitution pattern of this compound leads to any structural distortions that might favor N-protonation, thereby altering its reactivity profile compared to simpler amides. nih.gov

Furthermore, computational methods are increasingly used to predict the outcomes of specific reactions, such as amide bond formation. semanticscholar.org Machine learning models, trained on large datasets of chemical reactions, can predict reaction yields and help identify optimal reaction conditions. nih.govchemrxiv.org For a molecule like this compound, such models could be used to predict its reactivity with various reagents. The models often utilize molecular descriptors derived from the compound's structure, such as electronic properties (e.g., partial charges on atoms) and steric parameters. semanticscholar.org For instance, the partial charge on the carbonyl carbon can be a significant predictor of the rate of amide coupling reactions. semanticscholar.org

Density Functional Theory (DFT) is another powerful tool for predicting reactivity. aip.orgnih.gov DFT calculations can provide insights into the electronic structure of this compound, including the energies of its frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov Local reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack on the molecule. aip.org This information is invaluable for understanding and predicting the selectivity of its reactions. For example, in a potential reaction, DFT could predict whether a nucleophile would preferentially attack the carbonyl carbon or another site on the molecule.

A hypothetical application of these predictive models to this compound could involve assessing its susceptibility to hydrolysis. The reaction can be modeled computationally to determine the activation energy barriers for both acid- and base-catalyzed hydrolysis, providing a quantitative measure of its stability under different pH conditions.

Table 1: Theoretical Reactivity Descriptors for a Hypothetical Alaninamide Derivative

DescriptorPredicted ValueImplication for Reactivity
HOMO Energy-8.2 eVRelates to the ability to donate electrons.
LUMO Energy1.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap9.7 eVA larger gap suggests higher stability and lower reactivity.
NBO Charge on Carbonyl Carbon+0.55 eA more positive charge can indicate higher susceptibility to nucleophilic attack.
Predicted pKa (N-H)17Indicates the acidity of the amide proton.

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the types of data generated from computational studies.

Development of Structure-Property Relationship Models for Substituted Alaninamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov The development of such models for substituted alaninamide derivatives can facilitate the prediction of properties for new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics.

The process of developing a QSAR model for alaninamide derivatives, including this compound, would begin with the compilation of a dataset of structurally related compounds with experimentally determined biological activities. nih.gov For example, a series of alaninamide derivatives have been studied for their anticonvulsant activity. mdpi.com For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), pKa.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity. nih.gov

A hypothetical QSAR study on a series of alaninamide derivatives might reveal that specific substitutions on the amide nitrogens or the alpha-carbon significantly influence their biological activity. For instance, the model might show that increasing the steric bulk at a particular position decreases activity, while increasing lipophilicity enhances it. Such a model could then be used to predict the activity of this compound and to design new derivatives with potentially improved properties.

The predictive power of a QSAR model is assessed through rigorous validation techniques, such as cross-validation (e.g., leave-one-out) and the use of an external test set of compounds that were not used in model development. nih.gov A statistically robust QSAR model can provide valuable insights into the mechanism of action of the compounds and guide the synthesis of more potent and selective molecules. mdpi.com

Table 2: Example of a Data Set for a QSAR Model of Substituted Alaninamide Derivatives

CompoundSubstituent R1Substituent R2Molecular WeightLogPBiological Activity (IC50, µM)
Derivative 1HH102.13-1.250.2
Derivative 2CH3H116.16-0.835.7
Derivative 3CH3CH3130.19-0.422.1
N1,N2,2-TrimethylalaninamideCH3CH3, CH3144.220.1Predicted

Note: This table is a simplified, hypothetical example to illustrate the structure of a dataset used for QSAR modeling. The biological activity values are not real.

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available research on This compound to generate the detailed article as outlined in the user's request.

The compound is listed in chemical supplier catalogs, and its basic identifiers have been confirmed.

Compound Identification:

CAS Number: 1820608-90-9 vulcanchem.com

Molecular Formula: C₆H₁₅ClN₂O vulcanchem.com

Molecular Weight: 166.65 g/mol vulcanchem.com

IUPAC Name: N,2-dimethyl-2-(methylamino)propanamide;hydrochloride vulcanchem.com

Applications of N1,n2,2 Trimethylalaninamide Hydrochloride in Organic Synthesis and Materials Science Research

Exploration in Supramolecular Chemistry and Self-Assembly for Advanced Materials:There is no research available on its self-assembly properties, its ability to form ordered crystal structures or nanostructures, or its interactions with polymeric scaffolds.nih.govnih.gov

Due to the strict instruction to focus solely on N1,N2,2-Trimethylalaninamide hydrochloride and to provide thorough, scientifically accurate content based on research findings for each specified section, it is not possible to create the requested article without resorting to speculation or including information on unrelated compounds. Both actions would violate the core requirements of the prompt.

Therefore, the article cannot be generated at this time. Further research and publication on the applications of this specific compound would be necessary to fulfill this request.

Future Research Directions and Emerging Methodologies for N1,n2,2 Trimethylalaninamide Hydrochloride

Development of Novel and Atom-Economical Synthetic Pathways

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents or coupling reagents, which generate significant chemical waste. nih.govucl.ac.uk This has led the chemical community to prioritize the development of "atom-economical" methods that maximize the incorporation of starting materials into the final product, minimizing byproducts. longdom.org For a molecule like N1,N2,2-Trimethylalaninamide hydrochloride, future research will likely focus on moving beyond classical routes to greener, more efficient catalytic alternatives.

Modern catalytic approaches for amide bond formation represent a significant improvement in sustainability. rsc.org These include:

Direct Amidation: Catalytic methods that directly couple carboxylic acids and amines by removing water are highly atom-economical. Research into novel catalysts, perhaps based on earth-abundant metals, could yield a direct route to the alaninamide core structure, avoiding wasteful intermediates.

Redox-Neutral Synthesis: Innovative strategies, such as the ruthenium-catalyzed synthesis of amides from alcohols and nitriles, offer complete atom economy by rearranging atoms without the need for external oxidants or reductants. acs.org Applying such a methodology could provide a novel pathway to N1,N2,2-Trimethylalaninamide.

Activation with Alkynes: Recent protocols utilize simple alkynes as coupling reagents in catalytic cycles, generating only volatile byproducts like acetaldehyde. nih.gov Adapting such a system for the synthesis of a sterically hindered amide like N1,N2,2-Trimethylalaninamide would be a significant advancement.

The efficiency of these potential pathways can be evaluated using established green chemistry metrics. nih.govnumberanalytics.com

MetricDescriptionGoal for Future Synthesis
Atom Economy (MW of product / MW of all reactants) x 100%Maximize (>90%)
E-Factor (Environmental Factor) Total mass of waste / Mass of productMinimize (<1)
Process Mass Intensity (PMI) Total mass input / Mass of productMinimize (<10 for pharmaceuticals)
Reaction Mass Efficiency (RME) Mass of product / Mass of all reactantsMaximize (>90%)

By targeting high scores in these metrics, future synthetic research can significantly reduce the environmental footprint associated with the production of this compound and related compounds.

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

Ensuring the purity of a chemical compound is critical for its application, particularly in regulated industries. Impurity profiling—the identification, characterization, and quantification of impurities—is a mandatory part of pharmaceutical development. biomedres.usnih.gov For this compound, future research must employ advanced and hyphenated analytical techniques to detect and characterize trace-level impurities that may arise from synthesis or degradation. biomedres.usbohrium.com

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for this purpose. actascientific.comajpaonline.comchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of modern impurity analysis. ox.ac.uk High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) can separate the polar this compound from non-polar or closely related impurities. numberanalytics.com Coupling this to a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system allows for the precise mass determination of unknown impurities, facilitating their structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): While the hydrochloride salt itself is non-volatile, GC-MS could be used to analyze volatile or semi-volatile impurities or starting materials used in the synthesis. numberanalytics.com Derivatization of the main compound could also enable its analysis by GC-MS if required.

Supercritical Fluid Chromatography (SFC): SFC is an emerging separation technique that uses supercritical CO2 as the mobile phase. It offers unique selectivity and is particularly useful for chiral separations, which would be relevant if the synthesis started from a chiral precursor like L-alaninamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for bulk characterization, advanced NMR techniques, potentially coupled with HPLC (LC-NMR), can provide definitive structural information on isolated impurities without the need for fragmentation, complementing mass spectrometry data. bohrium.comnumberanalytics.com

TechniqueApplication for N1,N2,2-Trimethylalaninamide HClInformation Provided
HPLC/UPLC-HRMS Primary tool for separation and identification of non-volatile organic impurities.Retention time, accurate mass, molecular formula, fragmentation pattern.
GC-MS Analysis of volatile starting materials, residual solvents, or volatile byproducts.Retention time, fragmentation pattern for identification of volatile compounds.
SFC Chiral purity analysis if synthesized from stereospecific precursors.Separation of enantiomers or diastereomers.
LC-NMR Definitive structural elucidation of unknown impurities post-separation.Unambiguous connectivity and stereochemistry of isolated impurities.

The development of validated, highly sensitive analytical methods using these techniques is a crucial future research direction to ensure the quality and consistency of this compound.

Exploration of Non-Conventional Reactivity Patterns under Extreme Conditions

Investigating the behavior of molecules under extreme or non-conventional conditions can reveal novel reactivity, lead to new synthetic pathways, and provide deeper mechanistic insights. For a sterically congested molecule like this compound, applying such conditions could overcome activation barriers or lead to transformations not possible under standard thermal conditions.

High-Pressure Chemistry: Applying high pressure (in the GPa range) can significantly accelerate reactions that have a negative volume of activation, where the transition state is more compact than the reactants. nih.govselvita.com This can be used to facilitate sterically hindered reactions, potentially enabling novel modifications of the N1,N2,2-Trimethylalaninamide scaffold that are difficult to achieve at atmospheric pressure. asynt.com High pressure can also influence reaction equilibria and product selectivity. helgroup.com

Sonochemistry: The use of high-power ultrasound induces acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. rsc.orgnumberanalytics.com This collapse generates localized "hot spots" with extreme temperatures and pressures, capable of driving chemical reactions. numberanalytics.com Sonochemistry could be explored to enhance reaction rates or initiate novel radical pathways involving N1,N2,2-Trimethylalaninamide. researchgate.netacs.org It has also been shown to be effective for solvent-free reactions. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. nih.gov This technique is particularly effective for reactions in polar solvents and has been successfully applied to the synthesis of sterically hindered molecules and amides. rsc.orgacs.orgnih.gov Exploring microwave-assisted modifications of N1,N2,2-Trimethylalaninamide could provide rapid access to a library of related derivatives.

ConditionPrinciplePotential Application for N1,N2,2-Trimethylalaninamide HCl
High Pressure Overcomes steric hindrance by favoring more compact transition states (negative ΔV‡).Facilitating addition or substitution reactions at the sterically crowded quaternary carbon or N-methyl groups.
Sonochemistry Acoustic cavitation creates localized high-energy zones.Promoting homolytic bond cleavage or accelerating heterogeneous reactions involving the compound.
Microwave Irradiation Rapid, direct heating of polar molecules and solvents.Accelerating functionalization reactions, such as N-alkylation or amide modification, reducing reaction times from hours to minutes.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, molecular properties, and synthetic pathways from large datasets. eurekalert.org For a novel compound like this compound, these computational tools offer a powerful avenue for accelerating its study and discovering potential applications.

Retrosynthesis and Reaction Prediction: ML models, often based on neural networks, can be trained on vast reaction databases to predict viable synthetic routes for a target molecule (retrosynthesis). bohrium.commicrosoft.comacs.orggithub.com Such tools could propose novel, efficient, or more sustainable pathways to this compound. Furthermore, forward-prediction models can anticipate the outcome of a planned reaction, including potential byproducts, helping to optimize reaction conditions before experimentation begins. mit.eduacs.orgarxiv.org

Property Prediction: AI algorithms can predict a wide range of physicochemical and biological properties directly from a molecule's structure. chemintelligence.commdpi.com For this compound, ML models could estimate properties like solubility, pKa, membrane permeability, and potential toxicity. This allows for in silico screening, prioritizing experimental resources and guiding the design of derivatives with improved characteristics.

Accelerating Discovery: By combining predictive models for synthesis, reactivity, and properties, AI can guide the entire research lifecycle. ijsea.com For example, a generative model could design a virtual library of derivatives of N1,N2,2-Trimethylalaninamide, predict their properties, and suggest synthetic routes for the most promising candidates, creating a closed-loop, data-driven discovery process.

AI/ML ApplicationDescriptionRelevance to N1,N2,2-Trimethylalaninamide HCl
Retrosynthesis Planning AI algorithms suggest potential starting materials and reaction steps to synthesize a target molecule.Propose alternative, potentially more efficient or greener synthetic routes for evaluation.
Reaction Outcome Prediction ML models predict the major product, yield, and potential byproducts of a given set of reactants and conditions.Optimize reaction conditions to maximize yield and minimize impurity formation before running experiments.
Property Prediction (QSPR) Quantitative Structure-Property Relationship models correlate molecular structure with physical and biological properties.Estimate key properties like solubility, stability, and potential bioactivity to guide further research and application development.
Generative Modeling AI creates novel molecular structures based on a desired set of properties.Design new analogues of N1,N2,2-Trimethylalaninamide with potentially enhanced or different functionalities.

The application of these emerging methodologies promises to deepen the scientific understanding of this compound, paving the way for its efficient synthesis, thorough characterization, and the discovery of its full potential.

Q & A

Basic Research Question

  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors) using reverse-phase C18 columns and electrospray ionization .
  • NMR spectroscopy : ¹H/¹³C NMR confirms methyl group integration and amine proton environments (D2O as solvent for hydrochloride salts) .
  • Elemental analysis : Validates molecular formula (C, H, N, Cl content) .

How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) for this compound?

Advanced Research Question

  • By-product analysis : Use LC-MS to identify side products (e.g., over-alkylated species) .
  • Variable-temperature NMR : Differentiate between tautomers or conformational isomers .
  • Recrystallization validation : Compare spectra before/after purification to isolate artifacts from true signals .

What purification methods are recommended for removing hygroscopic impurities from this compound?

Basic Research Question

  • Vacuum drying : 48–72 hours at 40°C under reduced pressure to eliminate residual solvents .
  • Lyophilization : For heat-sensitive batches, freeze-drying in aqueous solutions preserves structural integrity .

How can degradation studies be designed to assess the stability of this compound under varying conditions?

Advanced Research Question

  • Forced degradation : Expose samples to accelerated conditions (e.g., 70°C/75% RH, UV light) and monitor via HPLC .
  • pH stability profiling : Incubate in buffers (pH 1–12) and quantify decomposition products (e.g., hydrolyzed amides) .

What are the best practices for handling hygroscopic properties of this compound in experimental workflows?

Advanced Research Question

  • Controlled environments : Use gloveboxes (<10% humidity) for weighing and storage .
  • Analytical adjustments : Pre-dry samples under nitrogen before spectroscopic analysis to avoid water interference .

How can researchers investigate interactions between this compound and biological macromolecules?

Advanced Research Question

  • Isothermal titration calorimetry (ITC) : Measure binding affinities with proteins/enzymes .
  • Fluorescence quenching assays : Monitor changes in tryptophan emission upon compound addition .

What computational tools are suitable for modeling the reactivity of this compound in synthetic pathways?

Advanced Research Question

  • DFT calculations : Predict regioselectivity in alkylation steps using Gaussian or ORCA software .
  • Molecular docking : Simulate interactions with biological targets (e.g., AutoDock Vina) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.